Cas no 1805916-25-9 (Methyl 2-(aminomethyl)-6-methoxy-3-(trifluoromethoxy)pyridine-5-acetate)

Methyl 2-(aminomethyl)-6-methoxy-3-(trifluoromethoxy)pyridine-5-acetate is a specialized pyridine derivative with a trifluoromethoxy substituent, offering unique reactivity and stability due to its electron-withdrawing properties. The aminomethyl group enhances its utility as a versatile intermediate in pharmaceutical and agrochemical synthesis, enabling further functionalization. The methoxy and ester moieties contribute to its solubility and reactivity profile, making it suitable for coupling reactions and derivatization. Its trifluoromethoxy group imparts metabolic stability, which is advantageous in drug design. This compound is particularly valuable in the development of bioactive molecules, where precise structural modifications are required for target specificity and improved pharmacokinetics.
Methyl 2-(aminomethyl)-6-methoxy-3-(trifluoromethoxy)pyridine-5-acetate structure
1805916-25-9 structure
商品名:Methyl 2-(aminomethyl)-6-methoxy-3-(trifluoromethoxy)pyridine-5-acetate
CAS番号:1805916-25-9
MF:C11H13F3N2O4
メガワット:294.227133512497
CID:4840526

Methyl 2-(aminomethyl)-6-methoxy-3-(trifluoromethoxy)pyridine-5-acetate 化学的及び物理的性質

名前と識別子

    • Methyl 2-(aminomethyl)-6-methoxy-3-(trifluoromethoxy)pyridine-5-acetate
    • インチ: 1S/C11H13F3N2O4/c1-18-9(17)4-6-3-8(20-11(12,13)14)7(5-15)16-10(6)19-2/h3H,4-5,15H2,1-2H3
    • InChIKey: MKTPXJYRVADULR-UHFFFAOYSA-N
    • ほほえんだ: FC(OC1=CC(=C(N=C1CN)OC)CC(=O)OC)(F)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 9
  • 重原子数: 20
  • 回転可能化学結合数: 6
  • 複雑さ: 327
  • 疎水性パラメータ計算基準値(XlogP): 1
  • トポロジー分子極性表面積: 83.7

Methyl 2-(aminomethyl)-6-methoxy-3-(trifluoromethoxy)pyridine-5-acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029085471-1g
Methyl 2-(aminomethyl)-6-methoxy-3-(trifluoromethoxy)pyridine-5-acetate
1805916-25-9 97%
1g
$1,549.60 2022-04-01

Methyl 2-(aminomethyl)-6-methoxy-3-(trifluoromethoxy)pyridine-5-acetate 関連文献

Methyl 2-(aminomethyl)-6-methoxy-3-(trifluoromethoxy)pyridine-5-acetateに関する追加情報

Methyl 2-(aminomethyl)-6-methoxy-3-(trifluoromethoxy)pyridine-5-acetate (CAS No. 1805916-25-9): A Comprehensive Overview

Methyl 2-(aminomethyl)-6-methoxy-3-(trifluoromethoxy)pyridine-5-acetate, identified by its CAS number 1805916-25-9, is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This compound belongs to the pyridine family, a heterocyclic aromatic organic compound that has garnered considerable attention due to its diverse biological activities and potential therapeutic applications.

The molecular structure of Methyl 2-(aminomethyl)-6-methoxy-3-(trifluoromethoxy)pyridine-5-acetate features a pyridine core substituted with several functional groups, including an amino methyl group, a methoxy group, a trifluoromethoxy group, and an acetate moiety. These substituents contribute to the compound's unique chemical properties and biological interactions, making it a valuable scaffold for the development of novel pharmaceutical agents.

In recent years, there has been growing interest in pyridine derivatives due to their broad spectrum of biological activities. These compounds have been investigated for their potential roles in various therapeutic areas, including anti-inflammatory, anticancer, antimicrobial, and antiviral applications. The presence of the amino methyl group in Methyl 2-(aminomethyl)-6-methoxy-3-(trifluoromethoxy)pyridine-5-acetate particularly makes it an attractive candidate for further exploration in drug design.

One of the most compelling aspects of this compound is its structural flexibility, which allows for modifications that can enhance its pharmacological properties. The methoxy and trifluoromethoxy groups introduce electron-donating and electron-withdrawing effects, respectively, which can influence the compound's reactivity and binding affinity to biological targets. Additionally, the acetate group can serve as a point of attachment for further functionalization, enabling the creation of more complex molecules with tailored biological activities.

Recent studies have highlighted the importance of fluorinated aromatic compounds in medicinal chemistry. The introduction of fluorine atoms into molecular structures can significantly alter their pharmacokinetic and pharmacodynamic properties. In the case of Methyl 2-(aminomethyl)-6-methoxy-3-(trifluoromethoxy)pyridine-5-acetate, the trifluoromethoxy group is expected to enhance metabolic stability and improve oral bioavailability, making it a promising candidate for clinical development.

The synthesis of Methyl 2-(aminomethyl)-6-methoxy-3-(trifluoromethoxy)pyridine-5-acetate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, are often employed to construct the complex pyridine core. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for characterizing the compound's structure and confirming its purity.

The biological evaluation of Methyl 2-(aminomethyl)-6-methoxy-3-(trifluoromethoxy)pyridine-5-acetate has revealed several interesting findings. Preclinical studies have demonstrated its potential as an inhibitor of specific enzymes involved in inflammatory pathways. Additionally, the compound has shown promising activity against certain cancer cell lines, suggesting its utility in oncology research. These findings underscore the importance of continued investigation into this novel pyridine derivative.

In conclusion, Methyl 2-(aminomethyl)-6-methoxy-3-(trifluoromethoxy)pyridine-5-acetate (CAS No. 1805916-25-9) is a structurally complex and biologically active compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it an attractive scaffold for drug discovery, while recent studies highlight its promising applications in treating inflammation and cancer. As research in this area progresses, further insights into the pharmacological properties and therapeutic potential of this compound are expected to emerge.

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